2-[4-(2-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid
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Overview
Description
2-[4-(2-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrazoloquinoline core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can be achieved through a multi-step process involving the formation of the pyrazoloquinoline core followed by functional group modifications. One common method involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. For instance, the starting material, 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one, can be synthesized by cross-coupling propargylamines with acyl chlorides in the presence of a PdCl2/CuI/Ph3P catalytic system .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography and recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The presence of halogen and aromatic groups makes it suitable for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[4-(2-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: Its potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties, are of significant interest.
Industry: The compound can be used in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound shares a similar core structure and exhibits comparable biological activities.
Pyrrolo[3,2-b]pyrrole-1,4-diones: These derivatives also contain heterocyclic structures and are known for their diverse applications in medicinal chemistry.
Uniqueness
What sets 2-[4-(2-chlorophenyl)-3-methyl-5-oxo-7-(thiophen-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C28H22ClN3O3S |
---|---|
Molecular Weight |
516.0 g/mol |
IUPAC Name |
2-[4-(2-chlorophenyl)-3-methyl-5-oxo-7-thiophen-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid |
InChI |
InChI=1S/C28H22ClN3O3S/c1-15-24-25(17-7-2-4-9-19(17)29)26-20(13-16(14-22(26)33)23-11-6-12-36-23)30-27(24)32(31-15)21-10-5-3-8-18(21)28(34)35/h2-12,16,25,30H,13-14H2,1H3,(H,34,35) |
InChI Key |
OHSQMYCYKVKTOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)C4=CC=CS4)C5=CC=CC=C5Cl)C6=CC=CC=C6C(=O)O |
Origin of Product |
United States |
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